N,N-Diethylcinnamamide

Übersicht

Beschreibung

N,N-Diethylcinnamamide is an organic compound derived from cinnamic acid. It is characterized by the presence of a cinnamamide structure where the amide nitrogen is substituted with two ethyl groups. This compound is known for its various biological activities, including antimicrobial, antioxidant, and potential pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethylcinnamamide can be synthesized through the direct amidation of cinnamic acid with diethylamine. One method involves using boric acid as a catalyst under ultrasonic irradiation. The reaction is carried out in a sonicator bath at 50°C for 40 minutes, yielding a yellowish-white solid . Another method involves a three-component coupling reaction of arylaldehydes, amines, and Meldrum’s acid under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous-flow microreactors has been explored to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylcinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethylcinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various organic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of N,N-Diethylcinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to potentiate Nembutal hypnosis in rats, suggesting its effect on the central nervous system . The compound may interact with neurotransmitter receptors or ion channels, modulating their activity and leading to its observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylcinnamamide: Similar structure but with methyl groups instead of ethyl groups.

N,N-Diethylbenzamide: Similar amide structure but with a benzamide core instead of cinnamamide.

N,N-Diethyl-2-phenylacetamide: Similar structure with a phenylacetamide core.

Uniqueness: N,N-Diethylcinnamamide is unique due to its cinnamamide core, which imparts distinct aromatic properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biologische Aktivität

N,N-Diethylcinnamamide is a compound derived from cinnamic acid, characterized by its unique chemical structure and diverse biological activities. This article will delve into the biological properties of this compound, highlighting its antimicrobial, antioxidant, and pharmacological effects based on various studies.

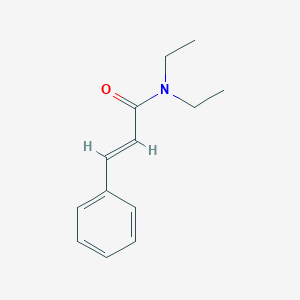

Chemical Structure

This compound is structurally defined as follows:

- Chemical Formula : CHN

- Molecular Weight : 189.26 g/mol

The compound features a cinnamamide backbone, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized a series of cinnamamide derivatives, including this compound, and evaluated their effectiveness against various bacterial strains. The results indicated that this compound showed notable antibacterial activity against Bacillus subtilis and Escherichia coli , with inhibition zones comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| This compound | Escherichia coli | 14 |

| Standard Antibiotic | Bacillus subtilis | 18 |

| Standard Antibiotic | Escherichia coli | 17 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and hydrogen peroxide scavenging assays. The compound demonstrated moderate antioxidant activity, with IC values indicating its capacity to neutralize free radicals effectively. The results are summarized in the table below:

| Compound | Assay Type | IC (µg/mL) |

|---|---|---|

| This compound | DPPH Scavenging | 19.44 |

| This compound | Hydrogen Peroxide Scavenging | 21.06 |

| Ascorbic Acid (Control) | DPPH Scavenging | 18.33 |

These findings suggest that this compound could serve as a potential natural antioxidant agent .

Pharmacological Effects

In pharmacological studies, this compound has been reported to potentiate the effects of anesthetics such as Nembutal in animal models. This suggests a possible application in enhancing sedation or anesthesia protocols . Additionally, the compound's structure-activity relationship (SAR) has been explored to identify modifications that could enhance its efficacy and reduce toxicity.

Case Studies

Several case studies have investigated the biological effects of cinnamamide derivatives, including this compound:

- Sedative Effects in Rats : A study observed that administration of this compound significantly enhanced the hypnotic effects of Nembutal in rats, indicating its potential use as an adjunct in anesthesia .

- Antioxidant Efficacy : Another study focused on the antioxidant properties of cinnamamide derivatives, where this compound was identified as one of the more effective compounds in reducing oxidative stress markers in vitro .

Eigenschaften

IUPAC Name |

(E)-N,N-diethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVMSJRMMFSQO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-04-4 | |

| Record name | N,N-Diethylcinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do solvents influence the reactivity of N,N-Diethylcinnamamide in copolymerization reactions?

A1: Research has shown that the choice of solvent can significantly impact the reactivity of this compound during radical copolymerization with styrene []. Experiments conducted in benzene, acetic acid, and acetonitrile revealed that the monomer reactivity ratios (r1) for this compound varied depending on the solvent used. This suggests that the solvent influences the transition state of the propagation reaction, impacting the reactivity of the molecule [].

Q2: Can the structure of this compound be modified to alter its reactivity in copolymerization reactions?

A2: Yes, modifying the structure of this compound, specifically by introducing substituents at the para position of the aromatic ring, can affect its reactivity. Studies have investigated the copolymerization of para-substituted N,N-Diethylcinnamamides with styrene and found that the reactivity ratios were influenced by the electronic nature of the substituents []. These findings highlight the potential for tailoring the reactivity of this compound through structural modifications.

Q3: Has computational chemistry been used to study this compound?

A3: Yes, computational methods have been employed to investigate the potential of this compound as an HDAC inhibitor []. Docking studies, specifically utilizing AutoDock Vina, have been performed to examine the binding interactions of this compound with HDAC []. These simulations provide insights into the potential molecular mechanisms of action and the ability of this compound to form favorable interactions with the target protein.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.